An In-Depth Technical Guide to 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid: Addressing a Data Gap
An In-Depth Technical Guide to 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid: Addressing a Data Gap
A Note to the Researcher: Information regarding the specific compound 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid (CAS No. 17289-23-5) is notably scarce in publicly available scientific literature and chemical databases. While its basic identifiers have been confirmed, detailed experimental protocols, in-depth characterization, and specific applications in drug development remain largely undocumented.
This guide will provide the confirmed identifiers for 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid. In lieu of extensive data on this specific molecule, we will present a comprehensive overview of its close structural analog, 1-Methyl-1H-imidazole-4-carboxylic acid (CAS No. 41716-18-1) . The information on this aromatic counterpart, for which there is a wealth of data, can offer valuable context and potential starting points for research into the dihydro-variant.
Part 1: Core Identifiers of 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid
While detailed experimental data is limited, the fundamental identifiers for this compound have been established.
| Identifier | Value |
| CAS Number | 17289-23-5 |
| Molecular Formula | C₅H₈N₂O₂ |
| Molecular Weight | 128.13 g/mol |
Part 2: A Comprehensive Look at the Aromatic Analog: 1-Methyl-1H-imidazole-4-carboxylic acid
Due to the limited information on the dihydro-variant, this section will focus on its well-documented aromatic analog, 1-Methyl-1H-imidazole-4-carboxylic acid. This compound serves as a crucial intermediate in various synthetic pathways.
Identifiers for 1-Methyl-1H-imidazole-4-carboxylic acid
| Identifier | Value | Source(s) |
| CAS Number | 41716-18-1 | [1][2] |
| Molecular Formula | C₅H₆N₂O₂ | [1] |
| Molecular Weight | 126.11 g/mol | [1] |
| Appearance | Grayish-white or off-white solid | [3] |
| Melting Point | 248-252 °C (decomposes) |
Chemical Structure
Caption: Chemical structure of 1-Methyl-1H-imidazole-4-carboxylic acid.
Synthesis of 1-Methyl-1H-imidazole-4-carboxylic acid
A common synthetic route to 1-Methyl-1H-imidazole-4-carboxylic acid involves a two-step process starting from 1-methyl-4,5-dicyanoimidazole.[3]
Step 1: Hydrolysis of 1-methyl-4,5-dicyanoimidazole
The initial step involves the vigorous hydrolysis of 1-methyl-4,5-dicyanoimidazole in the presence of a strong base, such as sodium hydroxide, under reflux conditions. This is followed by acidification to a pH of approximately 2 with a strong acid like hydrochloric acid. The resulting intermediate is 1-methyl-4,5-imidazoledicarboxylic acid.[3]
Step 2: Decarboxylation
The 1-methyl-4,5-imidazoledicarboxylic acid intermediate is then heated in a high-boiling point solvent like N,N-dimethylacetamide. This leads to decarboxylation, yielding the final product, 1-Methyl-1H-imidazole-4-carboxylic acid.[3]
Caption: Synthesis workflow for 1-Methyl-1H-imidazole-4-carboxylic acid.
Applications in Organic Synthesis and Medicinal Chemistry
1-Methyl-1H-imidazole-4-carboxylic acid is primarily utilized as an intermediate in the synthesis of more complex molecules.[3] Its carboxylic acid functional group allows for a variety of chemical transformations, including:
-
Esterification: Reaction with alcohols to form esters.
-
Acyl Chloride Formation: Conversion to the corresponding acyl chloride using reagents like oxalyl chloride. This acyl chloride is a highly reactive intermediate for forming amides and esters.[3]
-
Amide Coupling: Reaction with amines to form amide bonds, a key linkage in many biologically active molecules.
These transformations make it a valuable building block for creating libraries of compounds for drug discovery and for synthesizing bioactive molecules and hormones.[2][3]
Part 3: The Imidazole Scaffold in Drug Development
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[4][5] This is due to its unique electronic properties and its ability to engage in various biological interactions.
-
Biological Significance: The imidazole ring is a core component of the essential amino acid histidine and is involved in many enzymatic reactions.[4]
-
Pharmacological Activities: Imidazole derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4]
-
Drug Design: The imidazole nucleus is a key feature in the design of new therapeutic agents. For instance, derivatives of 1,5-diaryl-1H-imidazole-4-carboxylic acids have been investigated as inhibitors of the interaction between HIV-1 integrase and LEDGF/p75.[6]
Caption: The central role of the imidazole scaffold in drug discovery.
Conclusion
While a comprehensive technical profile of 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid remains to be established in the scientific literature, its fundamental identifiers are known. The extensive data available for its aromatic analog, 1-Methyl-1H-imidazole-4-carboxylic acid, provides a valuable foundation for researchers interested in the dihydro-variant. The established importance of the imidazole scaffold in medicinal chemistry suggests that 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid and its derivatives could be of significant interest for future drug discovery efforts. Further research is warranted to elucidate the synthesis, properties, and potential applications of this specific dihydroimidazole compound.
References
[3] What is the synthesis and application of 1-Methyl-1H-imidazole-4-carboxylic acid? - FAQ. (URL not available) [1] 1-Methyl-1H-imidazole-4-carboxylic acid synthesis - ChemicalBook. (URL not available) [4] Panday, D., et al. (2020). a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 9(10), 253-273. (URL not available) [6] Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. (2021). Molecules, 26(20), 6248. [Link] [7] 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid. (URL not available) [8] CAS 17289-23-5 1-Methyl-2-imidazoline-4-carboxylic acid - Alfa Chemistry. (URL not available) [9] CAS NO. 17289-23-5 | 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid - Arctom. (URL not available) [10] CAS 17289-23-5 | 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid - Alchem Pharmtech. (URL not available) [11] 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid - CymitQuimica. (URL not available) [12] Products - 2a biotech. (URL not available) [13] 1-Methyl-1H-imidazole-4-carboxylic acid CAS#: 41716-18-1; ChemWhat Code: 452696. (URL not available) [14] 1-Methylimidazole-4-carboxylic acid 97 41716-18-1 - Sigma-Aldrich. (URL not available) [15] Imidazole-4-carboxylic acid | C4H4N2O2 | CID 14080 - PubChem. [Link] [5] de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. [Link] [16] A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. (2017). J. App. Chem., 5(3). (URL not available) [17] Imidazole synthesis - Organic Chemistry Portal. (URL not available) [2] 1-Methyl-1H-imidazole-4-carboxylic acid | 41716-18-1 - ChemicalBook. (URL not available) 1H-Imidazole-4-carboxylic acid (4-Imidazolecarboxylic acid) | Biochemical Reagent. (URL not available) What is 1H-Imidazole-4-carboxylic acid used for in organic synthesis? - FAQ - Guidechem. (URL not available) 1-METHYL-4-NITRO-1H-IMIDAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook. (URL not available) 1072-84-0|1H-Imidazole-4-carboxylic acid|BLD Pharm. (URL not available) 1H-Imidazole-4-carboxylic acid(1072-84-0) 1 H NMR - ChemicalBook. (URL not available) 1-Methyl-1H-imidazole-4-carboxylic acid methyl ester | 17289-19-9 | FM31406 - Biosynth. (URL not available) Carboxylic Acid (Bio)Isosteres in Drug Design. (2012). Pharmaceuticals, 5(11), 1167-1191. [Link] Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP. (2022). Regional blood circulation and microcirculation, 20(1), 55-60. [Link] Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). (URL not available)
Sources
- 1. 1-Methyl-1H-imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. 1-Methyl-1H-imidazole-4-carboxylic acid | 41716-18-1 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 6. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 1-METHYL-4-NITRO-1H-IMIDAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP - Iljin - Reviews on Clinical Pharmacology and Drug Therapy [journals.eco-vector.com]
- 10. Imidazole synthesis [organic-chemistry.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Page loading... [wap.guidechem.com]
- 13. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biosynth.com [biosynth.com]
- 15. 1H-Imidazole-4-carboxylic acid(1072-84-0) 1H NMR spectrum [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. 1072-84-0|1H-Imidazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

